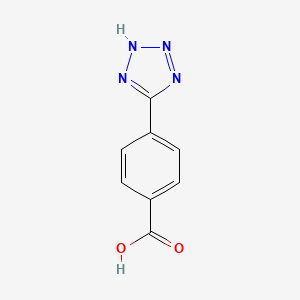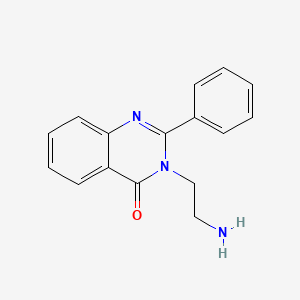
3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone
説明
“3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone” is a chemical compound with the CAS Number: 62838-20-4 . It has a molecular weight of 265.31 .
Molecular Structure Analysis
The molecular structure of “3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone” can be represented by the formula C16H15N3O .
Physical And Chemical Properties Analysis
“3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone” is a compound with a molecular weight of 265.31 . Unfortunately, other specific physical and chemical properties were not found in the search results.
科学的研究の応用
Medicinal Chemistry Applications
Quinazoline derivatives, including 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone, play a crucial role in medicinal chemistry due to their diverse biological activities. These compounds are integral in the development of new therapeutic agents. Quinazolines have been extensively studied and synthesized to create bioactive molecules with potential medicinal applications, showing notable antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability of the quinazolinone nucleus allows for the introduction of bioactive moieties, enhancing its utility in combating antibiotic resistance (Tiwary et al., 2016).
Optoelectronic Material Development
Quinazoline derivatives have been identified as promising materials for optoelectronic applications due to their incorporation into π-extended conjugated systems, which are valuable for creating novel optoelectronic materials. These compounds have been utilized in luminescent small molecules and chelate compounds, highlighting their applications related to photo- and electroluminescence. The versatility of quinazolines extends to the development of materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).
Anticancer Activity
Quinazoline derivatives exhibit significant anticancer properties by modulating various cellular pathways and targets. These compounds have demonstrated efficacy in inhibiting the growth of colorectal cancer cells through modulation of genes and proteins involved in cancer progression. The structural diversity of quinazoline derivatives opens new avenues in the search for active molecules with anticancer activities (Moorthy et al., 2023).
Drug Discovery and Development
The synthesis and investigation of quinazoline derivatives are pivotal in the drug discovery process, offering a platform for the development of new therapeutic agents with varied biological properties. Quinazolines serve as key scaffolds in designing drugs with anti-bacterial, anti-fungal, anti-HIV, anti-cancer, anti-inflammatory, and analgesic potencies. Recent advances in synthetic chemistry have focused on eco-friendly and atom-efficient methodologies for synthesizing quinazolines, contributing significantly to medicinal chemistry (Faisal & Saeed, 2021).
将来の方向性
特性
IUPAC Name |
3-(2-aminoethyl)-2-phenylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-10-11-19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTJVLKVOHOPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212008 | |
| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |
CAS RN |
62838-20-4 | |
| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062838204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC354463 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-AMINOETHYL)-2-PHENYL-4(3H)-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W708FC2UYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



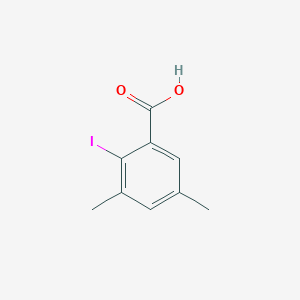


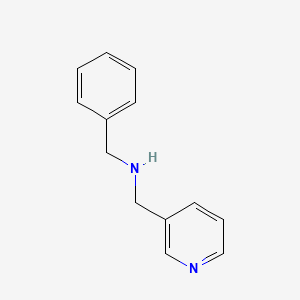
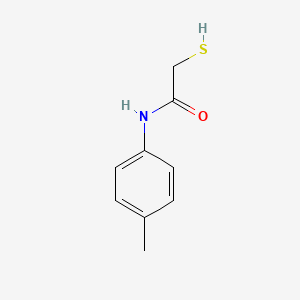
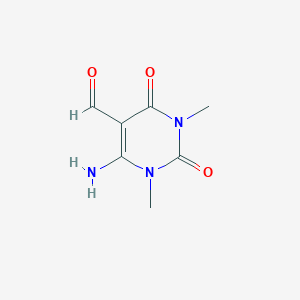
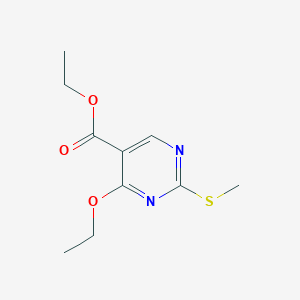
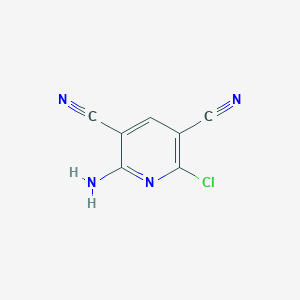
![3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide](/img/structure/B1296361.png)
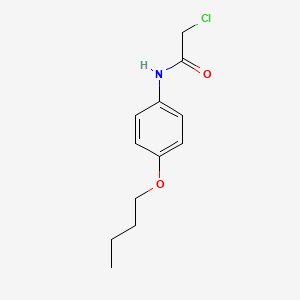
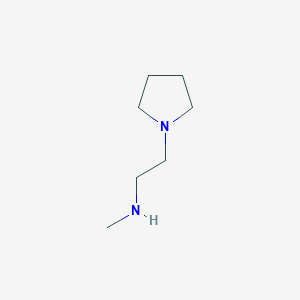
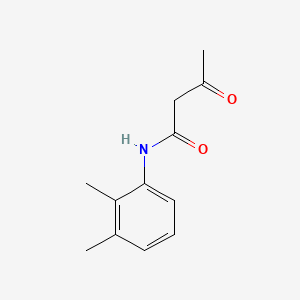
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)
